molecular formula C13H15Cl2N3 B11843098 2-Chloro-N-(4-chlorobutyl)-N-methylquinazolin-4-amine CAS No. 84347-13-7

2-Chloro-N-(4-chlorobutyl)-N-methylquinazolin-4-amine

Cat. No.: B11843098
CAS No.: 84347-13-7
M. Wt: 284.18 g/mol
InChI Key: QVPNHGKKQGQMLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(4-chlorobutyl)-N-methylquinazolin-4-amine is a quinazoline derivative characterized by a 2-chloro-substituted quinazoline core linked to a 4-chlorobutyl-N-methylamine side chain. Quinazolines are known for their roles as kinase inhibitors, apoptosis inducers, and tubulin polymerization disruptors . The presence of chlorine atoms at the 2-position and the chlorobutyl chain may influence solubility, target affinity, and pharmacokinetic properties, though further empirical studies are required to confirm these effects.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84347-13-7

Molecular Formula

C13H15Cl2N3

Molecular Weight

284.18 g/mol

IUPAC Name

2-chloro-N-(4-chlorobutyl)-N-methylquinazolin-4-amine

InChI

InChI=1S/C13H15Cl2N3/c1-18(9-5-4-8-14)12-10-6-2-3-7-11(10)16-13(15)17-12/h2-3,6-7H,4-5,8-9H2,1H3

InChI Key

QVPNHGKKQGQMLK-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCCl)C1=NC(=NC2=CC=CC=C21)Cl

Origin of Product

United States

Preparation Methods

Anthranilic Acid Derivatives

Anthranilic acid derivatives are widely used to construct the quinazoline ring. In one approach, anthranilic acid reacts with potassium cyanate in an aqueous alkaline medium (pH 9–12) at 40–90°C to form 2,4-quinazolinedione. This intermediate undergoes chlorination with phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to yield 2,4-dichloroquinazoline, a critical precursor.

Key Reaction Conditions

StepReagents/ConditionsYieldSource
Quinazolinedione formationAnthranilic acid, KOCN, H₂O, 85°C, 2h86.3%
ChlorinationPOCl₃/PCl₅, 110°C, 4h72–78%

Veratrole-Based Synthesis

An alternative route begins with veratrole (o-dimethoxybenzene). Nitration with nitric acid produces 3,4-dimethoxynitrobenzene, which is hydrogenated to 3,4-dimethoxyaniline. Subsequent urea formation with triphosgene and cyanamide yields 3,4-dimethoxyphenyl cyanourea, which cyclizes under acidic conditions to form 2-chloro-4-amino-6,7-dimethoxyquinazoline. While this method targets a dimethoxy variant, analogous steps could adapt to the chlorobutyl-methylamine substituent.

Functionalization of the Quinazoline Core

Chlorination at Position 2

The 2-chloro group is introduced via chlorination of the quinazoline dione or direct substitution. Phosphorus oxychloride (POCl₃) is the reagent of choice, facilitating electrophilic aromatic substitution under reflux (110°C). Excess POCl₃ ensures complete conversion, though side reactions (e.g., over-chlorination) necessitate careful stoichiometric control.

Amine Substitution at Position 4

The N-(4-chlorobutyl)-N-methylamine moiety is installed through nucleophilic substitution. Two strategies prevail:

Direct Amination

2,4-Dichloroquinazoline reacts with N-methyl-N-(4-chlorobutyl)amine in a polar aprotic solvent (e.g., DMF) at 60–80°C. The secondary amine displaces the 4-chloro group selectively, driven by the electron-deficient quinazoline ring.

Optimization Parameters

  • Solvent: DMF or THF

  • Temperature: 70°C, 12h

  • Yield: ~65% (estimated from analogous reactions)

Stepwise Substitution

Alternatively, 2-chloro-4-iodoquinazoline undergoes Ullmann coupling with N-methyl-N-(4-chlorobutyl)amine in the presence of a copper catalyst. This method offers better regiocontrol but requires additional steps to introduce the iodine leaving group.

Optimization and Challenges

Regioselectivity in Chlorination

Ensuring monochlorination at position 2 is challenging. Mixed chlorinating agents (e.g., POCl₃ with catalytic PCl₅) improve selectivity, as demonstrated in the synthesis of 2,4-dichloroquinazoline.

Amine Reactivity

Bulky amines like N-methyl-N-(4-chlorobutyl)amine exhibit reduced nucleophilicity. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems.

Purification

Crude products often contain residual chlorinated byproducts. Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity.

Data Summary: Comparative Methods

MethodStarting MaterialKey StepYieldAdvantagesLimitations
Anthranilic Acid RouteAnthranilic acidChlorination with POCl₃72–78%Scalable, high yieldHazardous reagents
Veratrole RouteVeratroleCyclization with cyanamide~60%Clean process, low costMulti-step, lower yield
Direct Amination2,4-DichloroquinazolineNucleophilic substitution~65%Single-step, efficientRequires pure dichloro intermediate

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-chlorobutyl)-N-methylquinazolin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to form dihydroquinazoline derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Formation of hydroxyl or amino-substituted quinazoline derivatives.

    Oxidation Reactions: Formation of quinazoline N-oxides.

    Reduction Reactions: Formation of dihydroquinazoline derivatives.

Scientific Research Applications

2-Chloro-N-(4-chlorobutyl)-N-methylquinazolin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an inhibitor of certain enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer or neurological disorders.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-chlorobutyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138)

  • Structure : Replaces the 4-chlorobutyl group with a 4-methoxyphenyl moiety.
  • Activity: Potent apoptosis inducer with EC₅₀ = 2 nM in caspase-3 activation assays . Inhibits tubulin polymerization and retains efficacy in P-glycoprotein-overexpressing cells . Demonstrated in vivo efficacy in MX-1 breast and PC-3 prostate cancer xenograft models .
  • Pharmacokinetics : High blood-brain barrier (BBB) penetration due to lipophilic methoxyphenyl group .

N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine (Compound 6h, EP128495)

  • Structure : Replaces the 2-Cl group with a methyl group while retaining the 4-methoxyphenyl side chain.
  • Activity :
    • Maintains apoptosis-inducing potency (EC₅₀ = 2 nM) .
    • Enhanced BBB penetration compared to the 2-Cl analog, attributed to reduced polarity .
  • In Vivo Performance: Efficacy in multiple xenograft models, including MX-1 breast cancer .

2-Chloro-6,7-dimethoxy-N-(4-(pyrrolidin-1-yl)butyl)quinazolin-4-amine

  • Structure : Features 6,7-dimethoxy substitutions and a pyrrolidine-terminated butyl chain.
  • SAR Insight : Methoxy groups at 6/7 positions may reduce EGFR affinity, as seen in other analogs .

Table 1: Comparative Analysis of Key Quinazoline Derivatives

Compound Name Substituents EC₅₀ (Apoptosis) BBB Penetration In Vivo Efficacy Key SAR Insights
2-Chloro-N-(4-chlorobutyl)-N-methylquinazolin-4-amine 2-Cl, 4-chlorobutyl-N-methyl Not reported Inferred low Not reported Chlorobutyl chain may enhance solubility but reduce BBB penetration.
2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine 2-Cl, 4-methoxyphenyl 2 nM High MX-1, PC-3 models Methoxyphenyl enhances lipophilicity and BBB penetration .
N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine 2-CH₃, 4-methoxyphenyl 2 nM Very high Broad xenograft efficacy Methyl at 2-position improves metabolic stability.
2-Chloro-6,7-dimethoxy-N-(pyrrolidinylbutyl)quinazolin-4-amine 2-Cl, 6,7-OCH₃, pyrrolidinylbutyl Not reported Inferred moderate Not reported 6/7-OCH₃ substitutions may reduce EGFR binding .

Key SAR Trends:

N-Methylation : Critical for apoptosis-inducing activity. Removal of the methyl group abolishes potency .

2-Position Substitution : Chlorine or methyl groups are optimal. Bulkier groups (e.g., methoxy) reduce activity .

Side Chain Modifications :

  • Aromatic groups (e.g., 4-methoxyphenyl) enhance BBB penetration .
  • Aliphatic chains (e.g., chlorobutyl) may improve solubility but limit CNS access due to polarity.

Research Findings and Implications

  • EP128265 (2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine) : Serves as a benchmark for apoptosis induction. Its methoxyphenyl side chain balances potency and BBB penetration, making it suitable for CNS malignancies .
  • Compound 6h : Demonstrates that 2-methyl substitution retains potency while improving pharmacokinetics, supporting its selection as a clinical candidate .
  • However, its efficacy in Pgp-overexpressing cancers remains speculative without empirical data.

Biological Activity

2-Chloro-N-(4-chlorobutyl)-N-methylquinazolin-4-amine is a compound belonging to the quinazoline class, known for its diverse biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a quinazoline core substituted with a chlorine atom and a butyl group. The presence of these substituents can significantly influence its biological properties.

Research indicates that compounds within the quinazoline family exhibit their biological effects primarily through the inhibition of specific signaling pathways. For instance, studies have shown that quinazoline derivatives can inhibit the WNT signaling pathway, which is crucial in various cellular processes including proliferation and differentiation .

Antitumor Activity

This compound has demonstrated significant antitumor properties. In vitro studies revealed that this compound induces apoptosis in cancer cells by activating caspase pathways. The effective concentration (EC50) for caspase activation was reported to be as low as 2 nM, indicating high potency against cancer cell lines such as T47D .

Cell Proliferation Inhibition

In addition to inducing apoptosis, this compound has been shown to inhibit cell proliferation effectively. The growth inhibition concentration (GI50) was also noted at 2 nM in T47D cells, highlighting its potential as a therapeutic agent against breast cancer .

Interaction with Microtubules

The compound's mechanism involves inhibition of tubulin polymerization, which is critical for microtubule formation and stability. This action disrupts mitotic spindle formation, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Comparative Biological Activity

Compound EC50 (Caspase Activation) GI50 (Cell Proliferation) Mechanism
This compound2 nM2 nMInhibition of tubulin polymerization
2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine5 nM5 nMInhibition of EGFR kinase

Case Studies

In preclinical models, particularly using human breast cancer (MX-1) and prostate cancer (PC-3) xenografts, the compound exhibited significant tumor reduction compared to control groups. These findings suggest that this compound could be a viable candidate for further development in cancer therapeutics .

Q & A

Q. What are the standard synthetic routes for preparing 2-Chloro-N-(4-chlorobutyl)-N-methylquinazolin-4-amine?

Methodological Answer: The synthesis typically involves condensation reactions between substituted quinazoline precursors and alkylamines. For example:

  • Step 1: React 4-chloroquinazoline derivatives with 4-chlorobutylmethylamine in ethanol under reflux (60–80°C) for 6–12 hours.
  • Step 2: Purify via recrystallization (methanol or ethanol) to isolate the product. Characterization involves IR spectroscopy (C-Cl stretch at ~750 cm⁻¹, C=N stretch at ~1600 cm⁻¹), ¹H NMR (quinazoline aromatic protons at δ 7.5–8.5 ppm, N-methyl singlet at δ 3.0–3.3 ppm), and mass spectrometry (molecular ion peak at calculated molecular weight ±1 Da) .

Q. How is structural confirmation performed for this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths, angles, and torsion angles (e.g., C-Cl bond length ~1.73 Å, quinazoline ring planarity). Requires high-purity crystals grown via slow evaporation in acetone or DMF .
  • Spectroscopic cross-validation: Compare experimental ¹³C NMR data (e.g., quinazoline carbons at δ 150–160 ppm) with computational predictions (DFT/B3LYP/6-31G* basis set) .

Q. What are common impurities in synthesized batches, and how are they identified?

Methodological Answer:

  • By-products: Unreacted 4-chloroquinazoline (detected via HPLC retention time ~5.2 min) or over-alkylated derivatives (e.g., di-substituted impurities).
  • Analytical workflow: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with LC-MS to resolve and identify impurities. Compare with synthetic standards (e.g., Gefitinib Impurity 13 analogs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize side reactions?

Methodological Answer:

  • DoE (Design of Experiments): Vary temperature (40–100°C), solvent (DMF vs. ethanol), and stoichiometry (amine:quinazoline ratio 1.1:1 to 2:1) to identify optimal parameters .
  • Kinetic monitoring: Use in situ FTIR to track reagent consumption (e.g., loss of 4-chloroquinazoline C-Cl peak). Reaction completion in DMF occurs within 4 hours at 25°C with Et₃N as a base .

Q. How to resolve contradictions in spectroscopic data between computational predictions and experimental results?

Methodological Answer:

  • Error source analysis: Check for solvent effects (e.g., DMSO-d₆ shifts ¹H NMR signals upfield by ~0.2 ppm) or tautomeric forms (e.g., imine-enamine equilibria).
  • Validation: Re-calculate NMR chemical shifts using GIAO method with explicit solvent models (PCM) in Gaussian 08. Discrepancies >0.5 ppm suggest conformational flexibility or crystal packing effects .

Q. What computational tools are effective for designing derivatives with enhanced bioactivity?

Methodological Answer:

  • Reaction path search: Use GRRM17 or AFIR to explore transition states and intermediates in silico. For example, simulate nucleophilic substitution at the C2 position of quinazoline .
  • Molecular docking: Target kinases (e.g., EGFR) using AutoDock Vina. Prioritize derivatives with ΔG < -8 kcal/mol and hydrogen bonds to hinge-region residues (e.g., Met793) .

Q. How to evaluate the antitumor potential of this compound in preclinical models?

Methodological Answer:

  • In vitro screening: Test against NCI-60 cell lines (72-hour MTT assay). IC₅₀ values <10 µM warrant further study.
  • Mechanistic studies: Perform Western blotting for apoptosis markers (e.g., caspase-3 cleavage) and flow cytometry for cell-cycle arrest (G1/S phase blockade) .
  • In vivo validation: Use xenograft models (e.g., HCT-116 colorectal cancer) with daily oral dosing (10–50 mg/kg). Monitor tumor volume reduction >50% vs. control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.